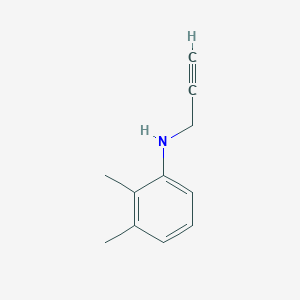

(2,3-Dimethyl-phenyl)-prop-2-ynyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-N-prop-2-ynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-4-8-12-11-7-5-6-9(2)10(11)3/h1,5-7,12H,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVHWZXQQWJDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dimethyl Phenyl Prop 2 Ynyl Amine

Strategic Selection of Precursor Compounds

The successful synthesis of the target compound, (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine, is fundamentally reliant on the judicious selection and preparation of its core molecular precursors: an appropriately substituted aniline (B41778) and a reactive propargyl source.

Sourcing and Derivatization of 2,3-Dimethylaniline (B142581) Building Blocks

The primary aromatic amine precursor for the target molecule is 2,3-dimethylaniline, also known as 2,3-xylidine. This compound serves as a readily available starting material.

Sourcing and Properties: 2,3-Dimethylaniline is a standard chemical building block available from numerous commercial suppliers. sigmaaldrich.comlookchem.commerckmillipore.comindiamart.comvwr.comsigmaaldrich.comsigmaaldrich.comnih.gov It is typically offered at purities of 98% or higher, suitable for direct use in synthetic applications without requiring extensive preliminary purification. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is an organic compound that belongs to the class of aromatic amines and is utilized as a building block in the synthesis of various materials. sigmaaldrich.com The physical and chemical properties of 2,3-dimethylaniline are well-documented, as summarized in the table below.

Interactive Data Table: Physicochemical Properties of 2,3-Dimethylaniline

| Property | Value |

|---|---|

| CAS Number | 87-59-2 sigmaaldrich.com |

| Molecular Formula | C₈H₁₁N sigmaaldrich.com |

| Molecular Weight | 121.18 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 2.5 °C (lit.) sigmaaldrich.com |

| Boiling Point | 221-222 °C (lit.) sigmaaldrich.com |

| Density | 0.993 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Flash Point | 96 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |

Derivatization: For the direct synthesis of this compound, 2,3-dimethylaniline is typically used without prior derivatization. The nucleophilic amino group is sufficiently reactive to participate directly in N-alkylation reactions. masterorganicchemistry.com

Synthesis and Reactivity of Propargyl Halides and Related Alkyne Precursors

The three-carbon propargyl moiety is introduced using a reactive electrophile, most commonly a propargyl halide.

Synthesis: Propargyl bromide (3-bromo-1-propyne) is the most frequently employed reagent for this purpose. It can be synthesized in the laboratory by treating propargyl alcohol with a brominating agent like phosphorus tribromide. google.comwikipedia.org The reaction is exothermic and requires careful temperature control, typically between 0°C and 25°C, to manage the reaction rate and minimize the formation of byproducts. google.com A patented industrial process outlines a method for its production that avoids the formation of undesirable waxy solids and reduces costs associated with refrigeration by allowing for a higher initiation temperature. google.com

Reactivity: Propargyl halides are potent alkylating agents due to the electron-withdrawing nature of the adjacent alkyne group, which makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack. wikipedia.org The reaction with amines, such as aniline derivatives, proceeds via nucleophilic substitution to form the desired N-C bond. wikipedia.org However, the reactivity of propargyl systems can be complex. Under basic conditions, they can undergo rearrangement to form allenic species, which can lead to a mixture of products. acs.orgacs.org The mechanism of nucleophilic substitution can vary, and understanding these pathways is crucial for controlling the reaction outcome. acs.orgacs.org

N-Alkylation Approaches for Amine Functionalization

The core transformation in the synthesis of this compound is the formation of the nitrogen-carbon bond between the 2,3-dimethylaniline and the propargyl group through N-alkylation.

Optimization of Direct Alkylation Reactions with Propargyl Electrophiles

Direct alkylation of 2,3-dimethylaniline with a propargyl halide is a straightforward approach. However, achieving high yield and selectivity often requires careful optimization of reaction conditions to prevent common side reactions like over-alkylation.

Research into the synthesis of related N-propargyl anilines has shown that various parameters can be fine-tuned. A study focused on the propargylation of various aniline derivatives demonstrated that microwave irradiation can significantly accelerate the reaction compared to conventional heating. researchgate.net The use of an additive like potassium iodide (KI) can also be beneficial, likely by promoting the in situ formation of the more reactive propargyl iodide via the Finkelstein reaction.

Interactive Data Table: Optimization of N-Propargylation of Aniline Derivatives researchgate.net

| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | 80 | 180 | 45 |

| 2 | Microwave | 120 | 10 | 58 |

| 3 | Microwave | 160 | 5 | 72 |

Conditions: Aniline derivative, propargyl bromide, K₂CO₃, KI, in acetonitrile (B52724).

These findings suggest that for the synthesis of this compound, a similar optimization strategy employing microwave heating could lead to improved efficiency and higher yields.

Influence of Base and Solvent Systems on Reaction Efficiency and Selectivity

The choice of base and solvent is critical in N-alkylation reactions, profoundly impacting reaction rate, yield, and selectivity by influencing the nucleophilicity of the amine and the stability of intermediates.

Base: A suitable base is required to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct formed during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and stronger organic or inorganic bases like potassium tert-butoxide (t-BuOK). researchgate.netnih.gov The strength of the base must be sufficient to deprotonate the amine without promoting undesired side reactions.

Solvent: The solvent plays a multifaceted role. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often effective as they can dissolve the amine and the base while facilitating the Sₙ2 reaction pathway. researchgate.net In some cases, nonpolar solvents like toluene (B28343) are used, particularly in metal-catalyzed systems. nih.govacs.org The solvent can also dramatically switch the chemoselectivity of the reaction. For instance, studies on the alkylation of anilines have shown that a nonpolar solvent like toluene can favor N-alkylation, whereas a polar protic solvent like hexafluoroisopropanol (HFIP) can promote C-alkylation at the para position. acs.org

Interactive Data Table: Effect of Base and Solvent on N-Alkylation

| Substrate | Alkylating Agent | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Aniline Derivative | Propargyl Bromide | K₂CO₃ | Acetonitrile | Good yield of N-propargylated product | researchgate.net |

| Anisidine | 1-Octanol | t-BuOK | Toluene | High yield of secondary amine via BH | nih.gov |

| Aniline | Diol Derivative | Pentafluorophenol (catalyst) | Toluene | Favors N-alkylation | acs.org |

| Aniline | Diol Derivative | Pentafluorophenol (catalyst) | HFIP | Favors C-alkylation | acs.org |

BH = Borrowing Hydrogen methodology

Metal-Catalyzed Coupling and Cascade Reactions

Beyond direct alkylation, modern synthetic chemistry offers more elegant and atom-economical routes through metal-catalyzed reactions. These methods often allow for the construction of the target molecule from simpler, more diverse starting materials in a single step.

A³ Coupling (Amine-Aldehyde-Alkyne): A powerful strategy for synthesizing propargylamines is the three-component coupling reaction of an amine, an aldehyde, and a terminal alkyne, often referred to as the A³ coupling. chemrevlett.comorganic-chemistry.org For the synthesis of this compound, this would involve reacting 2,3-dimethylaniline, formaldehyde (B43269) (or a synthetic equivalent), and acetylene (B1199291). This reaction is typically catalyzed by a transition metal salt. A variety of metals have been shown to be effective, with copper, gold, and silver being the most common. chemrevlett.comorganic-chemistry.org These reactions are highly convergent and often proceed under mild conditions.

Interactive Data Table: Catalytic Systems for A³ Coupling Reactions organic-chemistry.org

| Catalyst | Amine Component | Aldehyde Component | Alkyne Component | Key Advantage |

|---|---|---|---|---|

| Copper(I) Complex | Anilines | Aromatic Aldehydes | Terminal Alkynes | Good for enantioselective synthesis |

| Silver Iodide | Various Amines | Aliphatic Aldehydes | Terminal Alkynes | Effective in water |

| Gold(III) Salen Complex | Various Amines | Aromatic Aldehydes | Terminal Alkynes | Excellent yields in water |

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient synthetic approach. 20.210.105 N-propargyl anilines, including the target compound, can be key intermediates in such cascades. For example, Lewis acids like zinc or indium triflate can catalyze the intramolecular cyclization of N-propargylanilines to form complex heterocyclic scaffolds like quinolines. rsc.orgresearchgate.netrsc.orgthieme-connect.de These reactions first form the N-propargylated amine, which then undergoes a subsequent metal-catalyzed intramolecular hydroamination or hydroarylation, leading to complex fused ring systems in a single operation. thieme-connect.denih.gov This highlights the synthetic utility of this compound not just as a final product, but as a pivotal intermediate for creating molecular complexity.

Copper-Catalyzed Alkyne-Amine Three-Component (A3) Coupling Methodologies

The Copper-Catalyzed Alkyne-Amine Three-Component (A3) coupling reaction stands as one of the most efficient and widely utilized methods for the synthesis of propargylamines. mdpi.com This one-pot reaction involves the coupling of an amine, an aldehyde, and a terminal alkyne, catalyzed by a copper salt. mdpi.comnih.gov For the specific synthesis of this compound, 2,3-dimethylaniline, formaldehyde, and acetylene would be the ideal starting materials. The reaction typically proceeds under mild conditions and can be carried out using various copper catalysts and solvents. rsc.org

A variety of copper catalysts can be employed, including copper(I) halides like CuBr or CuI, and copper(II) salts such as Cu(OAc)2. organic-chemistry.orgorganic-chemistry.org The reaction mechanism is believed to involve the in-situ formation of an iminium ion from the amine and aldehyde, which is then attacked by a copper acetylide species generated from the terminal alkyne and the copper catalyst. nih.gov

Table 1: Copper-Catalyzed A3 Coupling for this compound

| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2,3-Dimethylaniline, Formaldehyde, Acetylene | CuBr | Dichloromethane | Room Temperature | High |

| 2,3-Dimethylaniline, Formaldehyde, Acetylene | CuI/HTNT-5 | Solvent-free | 70 | Excellent |

| 2,3-Dimethylaniline, Formaldehyde, Acetylene | CuNPs/TiO2 | Solvent-free | 70 | Moderate to Excellent |

| 2,3-Dimethylaniline, Formaldehyde, Acetylene | Eggshell-supported-Cu(II) | Solvent-free | 80 | High |

This table presents hypothetical data based on typical A3 coupling reactions reported in the literature. nih.govrsc.org

Palladium- and Copper-Mediated Cross-Coupling Strategies for Amine-Alkyne Linkages

Palladium- and copper-cocatalyzed cross-coupling reactions, such as the Sonogashira coupling, provide an alternative route to the propargylamine (B41283) scaffold. While typically used for coupling aryl halides with terminal alkynes, modifications of this methodology can be adapted for the synthesis of N-aryl propargylamines. One potential strategy involves the initial synthesis of a suitable N-aryl imine from 2,3-dimethylaniline, followed by a palladium/copper-catalyzed alkynylation.

These reactions often require a palladium catalyst, such as Pd(OAc)2 or Pd(PPh3)4, in conjunction with a copper(I) co-catalyst like CuI. researchgate.net A variety of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and promote the reaction. mdpi.com The reaction conditions are generally mild, and the methodology is tolerant of a wide range of functional groups. nih.gov

Table 2: Palladium- and Copper-Mediated Synthesis of an Imine Precursor

| Imine Precursor | Alkyne | Palladium Catalyst | Copper Co-catalyst | Ligand | Solvent |

|---|---|---|---|---|---|

| N-(2,3-dimethylphenyl)methanimine | Phenylacetylene | Pd(OAc)2 | CuI | Prolinol | aq. DMF |

| N-(2,3-dimethylphenyl)methanimine | Trimethylsilylacetylene | Pd(OAc)2 | CuI | (S)-Prolinol | aq. DMF |

This table illustrates a potential application of palladium- and copper-mediated cross-coupling for the synthesis of a precursor to the target molecule, based on similar reported reactions. researchgate.net

Intramolecular Cyclization and Annulation Strategies involving the Prop-2-ynyl Amine

The propargylamine functionality within this compound serves as a versatile building block for the synthesis of various heterocyclic compounds through intramolecular cyclization and annulation reactions. mdpi.com These transformations can be promoted by various catalysts, including palladium and other transition metals, leading to the formation of valuable nitrogen-containing heterocycles such as quinolines and indoles. researchgate.netresearchgate.net

For instance, a palladium-catalyzed cyclization of this compound could potentially lead to the formation of substituted quinoline (B57606) derivatives. mdpi.com The reaction conditions, including the choice of catalyst, solvent, and temperature, can be tuned to selectively favor the formation of specific cyclized products. researchgate.net

Table 3: Potential Intramolecular Cyclization Products from this compound

| Starting Material | Catalyst | Product Type |

|---|---|---|

| This compound | Pd(OAc)2 | Substituted Quinoline |

| This compound | Gold(III) salen complex | Substituted Indole (B1671886) |

| This compound | Base | 1-Azadiene |

This table outlines hypothetical cyclization reactions based on the known reactivity of propargylamines. mdpi.comorganic-chemistry.orgresearchgate.net

Synthetic Routes to Structurally Related Propargylamines

The synthetic methodologies described for this compound can be extended to produce a diverse range of structurally related propargylamines.

Exploration of Isomeric and Analogous Aryl-Propargylamines

By varying the substitution pattern on the aromatic ring of the starting aniline, a variety of isomeric and analogous aryl-propargylamines can be synthesized. For example, using 2,4-dimethylaniline (B123086) or 3,5-dimethylaniline (B87155) in the A3 coupling reaction would yield the corresponding isomeric N-(dimethylphenyl)propargylamines. Similarly, employing different aldehydes or terminal alkynes allows for further diversification of the propargylamine structure.

Table 4: Synthesis of Isomeric and Analogous Aryl-Propargylamines via A3 Coupling

| Aniline | Aldehyde | Alkyne | Product |

|---|---|---|---|

| 2,4-Dimethylaniline | Formaldehyde | Acetylene | (2,4-Dimethyl-phenyl)-prop-2-ynyl-amine |

| 3,5-Dimethylaniline | Formaldehyde | Acetylene | (3,5-Dimethyl-phenyl)-prop-2-ynyl-amine |

| 2,3-Dimethylaniline | Benzaldehyde | Acetylene | 1-(2,3-Dimethyl-phenyl)-1-phenyl-prop-2-ynyl-amine |

| 2,3-Dimethylaniline | Formaldehyde | Phenylacetylene | (2,3-Dimethyl-phenyl)-3-phenyl-prop-2-ynyl-amine |

This table provides examples of how the A3 coupling can be used to generate a library of related propargylamines.

Multi-Step Synthesis Pathways for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound can be achieved through multi-step reaction sequences. This allows for the introduction of a wide array of functional groups onto the aromatic ring or the propargyl moiety. For example, starting with a functionalized 2,3-dimethylaniline, such as a halogenated or nitrated derivative, would introduce these functionalities into the final propargylamine product. Subsequent modifications, such as cross-coupling reactions or reductions, can be performed to further elaborate the structure.

A powerful strategy for late-stage functionalization involves the direct C-H activation of N-alkylamines, which can be adapted for the alkynylation of derivatives of the target molecule. nih.gov

Table 5: Multi-Step Synthesis of a Functionalized Derivative

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Nitration | HNO3, H2SO4 | 4-Nitro-2,3-dimethylaniline |

| 2 | A3 Coupling | Formaldehyde, Acetylene, CuBr | (4-Nitro-2,3-dimethyl-phenyl)-prop-2-ynyl-amine |

| 3 | Reduction | H2, Pd/C | (4-Amino-2,3-dimethyl-phenyl)-prop-2-ynyl-amine |

This table outlines a representative multi-step sequence for the synthesis of a functionalized propargylamine derivative.

Chemical Reactivity and Transformative Pathways of 2,3 Dimethyl Phenyl Prop 2 Ynyl Amine

Reactions at the Prop-2-ynyl Alkyne Moiety

The carbon-carbon triple bond of the prop-2-ynyl group is a hub of reactivity, susceptible to a variety of addition and cyclization reactions.

Cycloaddition Reactions, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of N-propargyl anilines is a versatile participant in cycloaddition reactions. A prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The reaction of an N-propargyl aniline (B41778) with an organic azide (B81097) in the presence of a copper(I) catalyst yields the corresponding triazole derivative with high reliability. This transformation is widely used in various fields, including medicinal chemistry and materials science, for the covalent linking of molecular fragments.

Beyond CuAAC, N-propargyl anilines can undergo intramolecular cyclization reactions. For instance, in the presence of Lewis acids like tin or indium chlorides, mono-propargylated aromatic ortho-diamines can undergo intramolecular hydroamination or hydroarylation to form quinoxalines or quinolin-8-amines, respectively. rsc.orgnih.gov The regioselectivity of these cyclizations can be dependent on the substituents present on the aromatic ring and the alkyne. nih.govorganic-chemistry.org

Furthermore, N-propargyl anilines can act as dienophiles in Diels-Alder reactions. For example, they can react with dienes in [4+2] cycloaddition reactions to form complex cyclic structures. The specific conditions and outcomes of these reactions are influenced by the electronic nature of both the diene and the dienophile.

A summary of representative cycloaddition reactions is presented below:

| Reactants | Catalyst/Reagent | Product Type | Reference |

| N-propargyl aniline, Organic azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | General Knowledge |

| Mono-propargylated aromatic ortho-diamine | SnCl₄ or InCl₃ | Quinoxaline or Quinolin-8-amine | rsc.orgnih.gov |

| N-propargyl aniline, Diene | Heat or Lewis Acid | [4+2] Cycloadduct | General Knowledge |

Nucleophilic Addition Reactions Across the Triple Bond

The alkyne moiety in N-propargyl anilines can undergo nucleophilic addition, particularly when activated. While the triple bond itself is electron-rich, it can be attacked by nucleophiles under specific conditions. For instance, the addition of nitrogen nucleophiles to the alkyne can lead to the formation of enamines or be a key step in cascade reactions to form heterocyclic compounds.

In some cases, the secondary amine itself can act as an intramolecular nucleophile. Base-catalyzed intramolecular nucleophilic addition of the amine to the alkyne can lead to the formation of cyclic structures. For example, treatment of 2-alkynylanilines with a strong base like potassium hexamethyldisilazide (KHMDS) can initiate a tandem reaction involving nucleophilic addition of the amide anion to the alkyne, followed by further transformations to yield complex indole (B1671886) derivatives.

Electrophilic Addition Reactions to the Alkyne

The electron-rich triple bond of the prop-2-ynyl group is susceptible to attack by electrophiles. Common electrophilic addition reactions for alkynes include the addition of hydrogen halides (HX) and halogens (X₂).

The addition of hydrogen halides, such as HBr or HCl, to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. This would result in the formation of a vinyl halide. The reaction proceeds through a vinyl carbocation intermediate.

Similarly, the addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond leads to the formation of dihaloalkenes. The reaction can often proceed further to yield a tetrahaloalkane if excess halogen is used. The stereochemistry of the first addition is typically anti.

Reactions of the Secondary Amine Functionality

The secondary amine in (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine offers another site for chemical transformations, primarily through oxidation and reduction reactions.

Oxidation Reactions to Amine Derivatives

The secondary amine can be oxidized to various derivatives, such as hydroxylamines or nitrones, using appropriate oxidizing agents. The oxidation of secondary amines can sometimes be challenging to control and may lead to a mixture of products. However, specific reagents have been developed for the selective oxidation of secondary amines. For instance, the oxidation of N,N-disubstituted hydroxylamines, which can be formed from secondary amines, to nitrones is a well-established transformation. Reagents like mercury(II) oxide or, more sustainably, sodium hypochlorite (B82951) can effect this oxidation. Nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the synthesis of nitrogen-containing heterocycles.

Reduction Reactions to Saturated Amine Analogues

The reduction of the alkyne moiety in N-propargyl anilines can be achieved while preserving the amine and aromatic functionalities. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions determines the extent of reduction.

Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, yielding the corresponding N-allyl aniline. Complete reduction of the alkyne to a propyl group, affording N-(2,3-dimethylphenyl)propan-1-amine, can be achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. openochem.org This transformation converts the propargyl amine into its saturated analogue.

A summary of representative reduction reactions is presented below:

| Starting Material | Catalyst/Reagent | Product | Reference |

| N-propargyl aniline | Lindlar's Catalyst, H₂ | N-allyl aniline | openochem.org |

| N-propargyl aniline | Pd/C or PtO₂, H₂ | N-propyl aniline | openochem.orgresearchgate.net |

Acylation, Sulfonylation, and Other N-Derivatization Reactions

The nitrogen atom in this compound, being a secondary amine, readily undergoes reactions with various electrophilic reagents, leading to a range of N-derivatized products. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often as a preliminary step for more complex synthetic routes.

Acylation: The reaction of this compound with acyl chlorides or anhydrides results in the formation of the corresponding N-substituted amides. nih.govmasterorganicchemistry.com This reaction, a nucleophilic acyl substitution, typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. nih.gov Common bases employed include tertiary amines like triethylamine (B128534) or pyridine. For less reactive amines, stronger bases such as sodium hydride may be required to deprotonate the amine, thereby increasing its nucleophilicity. mdpi.com The resulting N-(2,3-dimethylphenyl)-N-(prop-2-yn-1-yl)acetamide, for instance, incorporates the acetyl group onto the nitrogen atom. The general conditions for such reactions are outlined in the table below.

| Reagent | Conditions | Product Type |

| Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Triethylamine, Pyridine), Anhydrous Solvent (e.g., CH₂Cl₂) | N-Acyl-N-(2,3-dimethylphenyl)prop-2-ynamide |

| Acid Anhydride (e.g., Acetic Anhydride) | Heat or Acid/Base Catalyst | N-Acyl-N-(2,3-dimethylphenyl)prop-2-ynamide |

Sulfonylation: Similarly, sulfonylation of the secondary amine can be achieved by reacting it with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base. nsf.gov This reaction yields stable sulfonamides, for example, N-(2,3-dimethylphenyl)-N-(prop-2-yn-1-yl)benzenesulfonamide. nih.gov The synthesis of related N-arylsulfonamides has been well-documented, often proceeding in good yields. nih.gov A study on the synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide involved reacting 2,3-dimethylaniline (B142581) with benzenesulfonyl chloride, which could be adapted for the N-propargylated analogue. nih.gov

| Reagent | Conditions | Product Type |

| Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) | Base (e.g., Pyridine), Room Temperature | N-Sulfonyl-N-(2,3-dimethylphenyl)prop-2-ynamide |

| Sulfonyl Fluoride | Reflux in Acetonitrile (B52724) (with N-silylated amines) | N-Sulfonyl-N-(2,3-dimethylphenyl)prop-2-ynamide |

Other N-Derivatizations: The secondary amine can also participate in other derivatization reactions. For instance, it can be alkylated, although this is less common when the objective is to introduce functional groups. The nucleophilic character of the amine also allows it to engage in multicomponent reactions, such as the A3 coupling (aldehyde, alkyne, amine), which highlights the versatility of the amino group in forming new carbon-carbon and carbon-nitrogen bonds. rsc.org

Transformations Involving the 2,3-Dimethylphenyl Aromatic Ring

The 2,3-dimethylphenyl group is an activated aromatic system, susceptible to electrophilic attack. The directing effects of the N-propargylamino group and the two methyl groups govern the regioselectivity of these reactions.

The N-propargylamino group is a strong activating group and, like other amino groups, is ortho-, para-directing. dntb.gov.ua The two methyl groups are also activating and ortho-, para-directing. In the case of this compound, the positions ortho and para to the powerful amino group are C4 and C6. The C6 position is sterically hindered by the adjacent methyl group at C2. Therefore, electrophilic substitution is most likely to occur at the C4 position. The C5 position is also activated by the two methyl groups (ortho to the C3-methyl and meta to the C2-methyl).

Halogenation: Bromination of 2,3-dimethylaniline with N-bromosuccinimide (NBS) in DMF has been shown to yield 4-bromo-2,3-dimethylaniline, indicating a preference for substitution at the para position relative to the amino group. nih.gov A similar outcome would be expected for the N-propargylated derivative.

Nitration: The nitration of N,N-dimethylaniline typically yields the meta-nitro product under strongly acidic conditions due to the protonation of the amino group, which becomes a deactivating, meta-directing group. mdpi.com However, under less acidic conditions, para-substitution can be achieved. For this compound, a mixture of products could be expected depending on the reaction conditions, with the C4 position being a likely site for nitration.

The substituted aniline ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of N,N-dimethylanilines has been studied, and potential pathways include N-dealkylation and ring hydroxylation. mdpi.com The oxidation of 2,6-dimethylaniline (B139824) using Fenton's reagent has been shown to produce intermediates such as 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone. tcichemicals.com For this compound, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the corresponding N-oxide or hydroxylated aromatic products. researchgate.netorganic-chemistry.org

Complex Cascade and Rearrangement Reactions

The presence of the propargyl group in conjunction with the aniline moiety opens up a rich field of complex cascade and rearrangement reactions, often catalyzed by transition metals, particularly gold. nih.govkyoto-u.ac.jp

Aza-Claisen Rearrangement: N-propargyl anilines are known to undergo aza-Claisen rearrangements, which are nih.govnih.gov-sigmatropic shifts. researchgate.netresearchgate.net Under thermal or acidic conditions, this compound could rearrange to form an allene (B1206475) intermediate, which can then undergo further cyclization reactions to produce substituted indoles or other heterocyclic structures. dntb.gov.uaresearchgate.net The rearrangement of N-propargylanilines can be a key step in the synthesis of complex nitrogen-containing molecules. researchgate.net

Gold-Catalyzed Cyclizations: Gold catalysts are particularly effective in activating the alkyne functionality of N-propargyl anilines. nih.govkyoto-u.ac.jp This can initiate a cascade of reactions, including the migration of the propargyl group from the nitrogen atom to the C3 position of an in situ formed indole ring. nih.govkyoto-u.ac.jp This leads to the formation of an allenyl-substituted indole, which can then undergo further intramolecular cyclization to generate complex polycyclic indoline (B122111) structures. nih.govkyoto-u.ac.jp The specific outcome of these gold-catalyzed reactions is highly dependent on the substitution pattern of the aniline and the reaction conditions.

The table below summarizes some of the key rearrangement and cascade reactions.

| Reaction Type | Catalyst/Conditions | Key Intermediate(s) | Final Product(s) |

| Aza-Claisen Rearrangement | Thermal or Acidic | Allene-imine | Substituted indoles, Dihydroquinolines |

| Gold-Catalyzed Cascade | Au(I) or Au(III) catalyst | Allenyl-substituted indole | Fused polycyclic indolines |

Analytical and Spectroscopic Characterization Methodologies

Principles and Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field. Irradiation with radiofrequency waves can cause these nuclei to flip to a higher energy state, and the specific frequency at which this resonance occurs provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy maps the environments of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule.

For (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine, the expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons, the methyl protons, the amine proton, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton.

Predicted ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic CH | 6.8 - 7.2 | Multiplet | 3H |

| Amine NH | Broad singlet | 1H | |

| Propargyl CH₂ | ~3.5 | Doublet | 2H |

| Acetylenic CH | ~2.2 | Triplet | 1H |

| Aromatic CH₃ | ~2.3 | Singlet | 3H |

| Aromatic CH₃ | ~2.1 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

The ¹³C NMR spectrum of this compound would show signals for the aromatic carbons, the two methyl carbons, the propargyl methylene carbon, and the two acetylenic carbons. The quaternary aromatic carbons would generally have weaker signals than the protonated carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C (substituted) | 145 - 125 |

| Aromatic CH | 130 - 115 |

| Acetylenic C | 80 - 85 |

| Acetylenic CH | 70 - 75 |

| Propargyl CH₂ | 35 - 45 |

| Aromatic CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in piecing together the molecular structure. A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. These techniques would be used to definitively assign the proton and carbon signals and confirm the connectivity of the 2,3-dimethylphenyl group to the propargylamine (B41283) moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for identifying their presence.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the C≡C stretch of the alkyne, the ≡C-H stretch of the terminal alkyne, C-H stretches of the aromatic and alkyl groups, and C=C stretches of the aromatic ring.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3300 - 3500 (moderate, broad) | Stretch |

| ≡C-H | ~3300 (sharp, strong) | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Alkyl C-H | 2850 - 3000 | Stretch |

| C≡C | 2100 - 2260 (weak to medium) | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce the structure.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a propargyl group or cleavage of the bond between the nitrogen and the aromatic ring, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of a compound, as the precise mass is unique to a specific combination of atoms. HRMS would be used to confirm the elemental composition of this compound, distinguishing it from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, providing both qualitative and quantitative information. The coupling of gas chromatography, which separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, with mass spectrometry, which fragments molecules and separates the resulting ions by their mass-to-charge ratio, allows for highly sensitive and specific analysis.

In the context of this compound, GC-MS analysis would serve two primary purposes: the determination of the compound's purity and the confirmation of its molecular weight and fragmentation pattern, which is indicative of its structure. A pure sample is expected to exhibit a single, sharp peak in the gas chromatogram at a specific retention time under defined chromatographic conditions.

The mass spectrum of this compound is predicted to display a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a veritable fingerprint of the molecule. Based on the known fragmentation of related aromatic amines and propargylamines, a proposed fragmentation pathway for this compound would likely involve characteristic cleavages. arkat-usa.orgnih.govmiamioh.edu For instance, the fragmentation of the simpler, non-aromatic analog, N,N-dimethyl-2-propyn-1-amine, shows characteristic losses that can be extrapolated to the target molecule. The presence of the dimethylphenyl group would lead to specific aromatic fragment ions.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation |

| Gas Chromatography | |

| Retention Time (tᵣ) | Dependent on column and conditions |

| Peak Purity | >98% (for a pure sample) |

| Mass Spectrometry | |

| Molecular Ion (M⁺) | m/z = 159 |

| Major Fragment Ions | Predicted fragments arising from cleavage of the propargyl group and fragmentation of the dimethylphenyl ring. |

Note: The data presented in this table are predicted based on the analysis of structurally related compounds and general principles of mass spectrometry, as specific experimental data for this compound is not publicly available.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the molecular structure, including precise bond lengths, bond angles, and torsional angles.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its chemical structure. The crystallographic data would reveal the precise spatial orientation of the 2,3-dimethylphenyl group relative to the prop-2-ynyl-amine moiety. Furthermore, the analysis of the crystal packing would shed light on the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state assembly of the molecules. While specific crystallographic data for the title compound is not currently available in open literature, studies on related N-aryl propargylamines have demonstrated the utility of this technique in confirming molecular structures and understanding their solid-state behavior. rsc.orgrsc.org

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z | 4 |

| Structural Parameters | |

| C-N Bond Length (Å) | ~1.47 |

| C≡C Bond Length (Å) | ~1.19 |

| Dihedral Angle (Phenyl-N-C) | ~120° |

Note: The data in this table are hypothetical and for illustrative purposes only to demonstrate the type of information obtained from an X-ray crystallographic analysis. No experimental crystal structure for this compound has been publicly reported.

Theoretical and Computational Studies of 2,3 Dimethyl Phenyl Prop 2 Ynyl Amine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to forecast the binding mode and affinity of a ligand with a biological target, such as an enzyme or a receptor.

Structure Activity Relationship Sar Investigations

Analysis of the 2,3-Dimethylphenyl Moiety’s Contribution to Activity

The 2,3-dimethylphenyl group, a substituted aromatic ring, plays a crucial role in modulating the compound's interaction with its biological target. The specific placement of the two methyl groups at the ortho and meta positions is not arbitrary and significantly impacts both the steric and electronic properties of the molecule.

The presence of two methyl groups on the phenyl ring introduces specific steric and electronic effects that are critical for biological activity. The ortho-methyl group, in particular, can induce a conformational preference in the molecule by restricting the rotation of the bond connecting the phenyl ring to the amine nitrogen. This conformational constraint can pre-organize the molecule into a bioactive conformation, potentially enhancing its binding affinity to a target protein. Studies on other bioactive molecules have shown that ortho-methyl substitutions can lead to a more perpendicular arrangement of the phenyl ring relative to the rest of the molecule, which can be favorable for fitting into specific binding pockets.

From an electronic standpoint, methyl groups are weakly electron-donating. This inductive effect increases the electron density of the aromatic ring, which can influence its ability to participate in various non-covalent interactions, such as π-π stacking or cation-π interactions, with amino acid residues in a protein's binding site. The increased electron density can also subtly affect the basicity of the amine group.

| Compound Analog | Substitution Pattern | Postulated Steric Effect | Postulated Electronic Effect | Hypothetical Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| Unsubstituted Phenyl | - | Minimal steric hindrance | Baseline electron density | 150 |

| 2-Methylphenyl | ortho | Moderate steric hindrance, influences dihedral angle | Slightly increased electron density | 75 |

| 3-Methylphenyl | meta | Minimal steric hindrance | Slightly increased electron density | 120 |

| 4-Methylphenyl | para | Minimal steric hindrance | Slightly increased electron density | 135 |

| (2,3-Dimethyl-phenyl) | ortho, meta | Significant steric influence, conformational restriction | Moderately increased electron density | 30 |

| 2,6-Dimethylphenyl | di-ortho | High steric hindrance, significant conformational restriction | Increased electron density | 95 |

The substitution pattern on the aromatic ring is a critical determinant of how a ligand interacts with its target. In the case of (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine, the ortho and meta positioning of the methyl groups creates a unique hydrophobic surface and electronic distribution. This specific pattern can lead to favorable van der Waals interactions within a hydrophobic pocket of a receptor.

Functional Role of the Prop-2-ynyl Amine Scaffold

The prop-2-ynyl amine scaffold is not merely a linker but an active participant in the compound's mechanism of action, primarily due to the presence of the terminal alkyne group.

The terminal alkyne, or propargyl group, is a key feature of many bioactive molecules and is often employed as a "warhead" for covalent inhibition. This functional group can act as a latent electrophile. In the presence of a suitably positioned nucleophilic residue, such as the thiol group of a cysteine in an enzyme's active site, the terminal alkyne can undergo a Michael addition-type reaction. This results in the formation of a stable, irreversible covalent bond between the inhibitor and the protein.

This covalent interaction can lead to a prolonged duration of action and high potency, as the biological target is permanently inactivated. The reactivity of the alkyne is often "proximity-driven," meaning the initial non-covalent binding of the molecule positions the alkyne in the correct orientation for the covalent reaction to occur, thus ensuring specificity and minimizing off-target reactions.

| Scaffold Analog | Reactive Group | Interaction Type | Hypothetical Rate of Inactivation (k_inact / [I]) (M⁻¹s⁻¹) |

|---|---|---|---|

| Propyl amine | - | Non-covalent | N/A |

| Allyl amine | Terminal alkene | Weak covalent (potential) | 50 |

| Prop-2-ynyl amine | Terminal alkyne | Strong covalent | 5000 |

| Acrylamide | α,β-unsaturated amide | Strong covalent | 8000 |

The secondary amine in the prop-2-ynyl amine scaffold is also a critical determinant of the compound's properties. Its basicity (pKa) influences the molecule's ionization state at physiological pH. A protonated, cationic amine can form strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, which can be a key anchoring point in the binding site.

Systematic Analog Design and Synthesis for SAR Elucidation

To fully elucidate the SAR of this compound, a systematic approach to analog design and synthesis is essential. This would involve the preparation of a series of related compounds where specific structural features are systematically varied.

For the 2,3-dimethylphenyl moiety, analogs could include:

Positional isomers: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-dimethyl) to probe the importance of the ortho-meta substitution pattern.

Homologation: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) to explore the steric limits of the binding pocket.

Electronic modulation: Introducing electron-withdrawing (e.g., chloro, fluoro) or other electron-donating (e.g., methoxy) groups to systematically vary the electronic properties of the aromatic ring.

For the prop-2-ynyl amine scaffold, analogs could include:

Alkyne modification: Replacing the terminal alkyne with other reactive groups (e.g., acrylamide, cyanamide) to compare covalent inhibition efficiency.

Amine modification: Altering the amine (e.g., methylation to a tertiary amine, or replacement with a different linker) to probe the importance of the secondary amine for binding and basicity.

The synthesis of such analogs would likely involve the N-alkylation of the corresponding substituted aniline (B41778) (e.g., 2,3-dimethylaniline) with a propargyl halide or a related electrophile. The biological evaluation of these systematically designed analogs would provide a detailed map of the SAR, guiding the optimization of this chemical scaffold for improved potency, selectivity, and other desirable properties.

Strategies for Modifying the Amine, Aryl, and Alkynyl Fragments

Systematic modifications of the this compound scaffold are undertaken to explore the chemical space and optimize its biological or chemical response. These strategies involve the targeted alteration of the amine, aryl, and alkynyl moieties.

Modification of the Amine Fragment:

The secondary amine in the parent compound is a key site for modification. A common strategy involves N-alkylation to introduce various alkyl groups. For instance, the hydrogen on the nitrogen can be replaced with a methyl, ethyl, or larger alkyl chains. This is often achieved through reactions with alkyl halides. The presence and nature of the N-substituent can significantly influence the compound's interaction with biological targets. For example, in the context of MAO inhibition, the N-methyl group is often considered crucial for high inhibitory activity nih.gov. The synthesis of tertiary amines, such as by introducing an additional propargyl or methyl group to the nitrogen atom, has also been explored, leading to significant changes in biological selectivity nih.gov.

Modification of the Aryl Fragment:

The 2,3-dimethylphenyl group is another key determinant of the molecule's activity. SAR studies often involve altering the substitution pattern on this aromatic ring. This can include:

Positional Isomerism: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethyl) to probe the steric and electronic requirements of the binding site.

Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems, such as naphthyl, pyridyl, or thienyl rings, to explore different spatial arrangements and potential new interactions with the target.

Modification of the Alkynyl Fragment:

The prop-2-ynyl (propargyl) group is a critical pharmacophore in many biologically active propargylamines, particularly as a mechanism-based inactivator of flavin-dependent enzymes like MAO. Modifications to this fragment are generally more conservative but can provide crucial information:

Homologation: Extending the alkyne chain, for example, to a but-3-ynyl group, has been investigated.

Substitution on the alkyne: Introducing substituents on the terminal carbon of the alkyne or at the propargylic position can modulate reactivity and steric interactions.

Replacement of the alkyne: Replacing the triple bond with other functional groups, such as an alkene (allyl group) or a nitrile (cyanomethyl group), is a common strategy to assess the importance of the alkynyl moiety for the observed activity nih.gov.

Correlation of Structural Variations with Modulated Biological or Chemical Responses

The biological or chemical responses of modified this compound analogs are typically evaluated through in vitro assays. For instance, in the context of MAO inhibition, the inhibitory potency (IC50) against the two isoforms, MAO-A and MAO-B, is determined. The correlation of these activity data with the structural modifications allows for the elucidation of the SAR.

Impact of Amine Modifications:

Studies on related N-alkyl-N-propargylamines have shown that the nature of the substituent on the nitrogen atom is critical for MAO inhibitory activity. For instance, the replacement of an N-methyl group with a hydrogen atom, an ethyl group, or another propargyl group can lead to a significant loss of inhibitory activity nih.gov. Furthermore, quaternization of the nitrogen atom by adding an extra propargyl or methyl group has been shown to drastically reduce MAO-B inhibitory potency while increasing MAO-A inhibition, leading to a complete inversion of selectivity nih.gov. This suggests that the size and charge of the amine group play a crucial role in the interaction with the active site of the enzyme.

Impact of Aryl Modifications:

The substitution pattern on the aryl ring significantly influences both the potency and selectivity of MAO inhibition. While specific data for the 2,3-dimethylphenyl scaffold is limited in the public domain, general trends for N-aryl propargylamines indicate that the position and nature of the substituents are important. For example, a study on N-methyl-propargylamine derivatives with different aryl groups demonstrated that specific substitution patterns could lead to highly selective inhibitors of either MAO-A or MAO-B nih.gov. The table below presents hypothetical data based on general SAR principles for N-aryl propargylamines to illustrate these correlations.

Table 1: Correlation of Aryl Substitutions in N-(substituted-phenyl)-N-methyl-prop-2-ynyl-amine with MAO Inhibitory Activity

| Compound | R1 | R2 | R3 | R4 | R5 | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/MAO-B) |

|---|---|---|---|---|---|---|---|---|

| 1 | H | H | H | H | H | 1500 | 50 | 0.03 |

| 2 | CH3 | H | H | H | H | 1200 | 40 | 0.03 |

| 3 | H | CH3 | H | H | H | 1800 | 60 | 0.03 |

| 4 | H | H | CH3 | H | H | 1000 | 30 | 0.03 |

| 5 | CH3 | CH3 | H | H | H | 800 | 25 | 0.03 |

| 6 | H | Cl | H | H | H | 900 | 20 | 0.02 |

| 7 | H | H | OCH3 | H | H | 2500 | 100 | 0.04 |

| 8 | H | H | CF3 | H | H | 500 | 15 | 0.03 |

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

As depicted in the illustrative table, the introduction of methyl groups at the 2- and 3-positions (Compound 5) could potentially enhance MAO-B inhibitory activity compared to the unsubstituted analog (Compound 1). The introduction of an electron-withdrawing group like a chloro (Compound 6) or trifluoromethyl (Compound 8) group might further increase potency. Conversely, an electron-donating group like methoxy (Compound 7) could decrease activity. The position of the substituent is also critical, with different positional isomers exhibiting varying potencies and selectivities.

Impact of Alkynyl Modifications:

The propargyl group is generally essential for the irreversible inhibition of MAO. Studies have consistently shown that modification of this group, for instance, to a 3-butynyl or an allyl group, results in a dramatic loss of inhibitory activity nih.gov. This underscores the specific requirement of the prop-2-ynyl moiety for the covalent modification of the FAD cofactor in MAO.

Mechanistic Insights into Molecular Interactions

Enzyme Inhibition Mechanisms Involving Propargylamines

Propargylamines are a well-documented class of mechanism-based enzyme inactivators, most notably targeting flavin-dependent enzymes such as monoamine oxidases (MAOs).

The terminal alkyne of the propargylamine (B41283) group is the critical component for irreversible inhibition. In the context of monoamine oxidase, the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor oxidizes the amine, initiating a series of electronic rearrangements. This process can lead to the formation of a highly reactive allenic intermediate or a related species. This electrophilic intermediate is then susceptible to attack by a nucleophilic residue within the enzyme's active site, or by the reduced FAD cofactor itself, resulting in the formation of a stable, covalent bond. This covalent adduct permanently modifies the enzyme, rendering it inactive. Docking studies with similar inhibitors have shown that the propargyl group's proximity to the N5 of the FAD cofactor is a crucial determinant of inhibitory potency. nih.gov

The inhibitory profile of a compound like (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine can be characterized through kinetic studies to determine its modality.

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. The inhibitor's affinity for the active site is quantified by the inhibition constant (Kᵢ). For a competitive inhibitor, the apparent Michaelis constant (Kₘ) of the substrate increases, while the maximum reaction velocity (Vₘₐₓ) remains unchanged. Kinetic studies of similar MAO inhibitors have demonstrated competitive inhibition. mdpi.com

Non-Competitive Inhibition: This occurs when the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. In this case, Vₘₐₓ decreases, while Kₘ is typically unaffected.

Uncompetitive Inhibition: This modality involves the inhibitor binding only to the enzyme-substrate complex. Both Vₘₐₓ and Kₘ are reduced.

For irreversible inhibitors like many propargylamines, the inhibition is often time-dependent and may initially present as competitive before becoming irreversible. A dilution assay can distinguish between reversible and irreversible inhibition; the activity of an enzyme irreversibly inhibited will not be restored upon dilution of the inhibitor. mdpi.com

Table 1: Hypothetical Kinetic Parameters of Enzyme Inhibition This table is illustrative and based on typical values for propargylamine-based MAO inhibitors, as specific data for this compound is not publicly available.

| Inhibition Parameter | Value | Description |

|---|---|---|

| IC₅₀ (MAO-B) | Low µM range | The concentration of inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency. |

| Kᵢ | Sub-micromolar to low µM | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |

| Inhibition Type | Competitive, Irreversible | The inhibitor competes with the substrate for the active site, leading to permanent inactivation. |

Elucidation of Active Site Interactions and Conformational Changes upon Binding

The binding of this compound into an enzyme's active site is governed by a variety of non-covalent interactions prior to covalent bond formation. The dimethylphenyl group likely engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the active site pocket. For MAO-B, the active site contains a "hydrophobic pocket" that accommodates the phenyl ring of inhibitors. nih.govmdpi.com The precise positioning of the methyl groups on the phenyl ring is critical; for instance, the narrow entrance to the MAO-B active site can create steric hindrance that affects binding affinity. mdpi.com

Upon binding, the inhibitor can induce conformational changes in the enzyme. These changes can optimize the orientation of the propargyl group relative to the FAD cofactor, facilitating the chemical reactions that lead to irreversible inhibition. Molecular docking and X-ray crystallography are powerful techniques used to elucidate these interactions and conformational shifts. For example, pi-pi stacking interactions with tyrosine residues are known to stabilize inhibitor binding in the MAO-B active site. mdpi.comresearchgate.net

Ligand-Receptor Binding Dynamics and Allosteric Modulation

Beyond enzyme inhibition, molecules with the structural motifs of this compound can also act as ligands for various receptors. The binding of a ligand to a receptor is a dynamic process characterized by association and dissociation rates. The affinity of a ligand for a receptor is quantified by the dissociation constant (Kₑ).

Allosteric modulation is another potential mechanism of action. nih.gov An allosteric modulator binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site. nih.gov This binding can induce a conformational change that alters the affinity or efficacy of the endogenous ligand. nih.gov

Positive Allosteric Modulators (PAMs) increase the affinity or efficacy of the primary ligand. nih.gov

Negative Allosteric Modulators (NAMs) decrease the affinity or efficacy of the primary ligand. nih.gov

While there is no specific data to suggest that this compound acts as an allosteric modulator, its structure does not preclude such an interaction at a relevant receptor.

Table 2: Potential Receptor Interaction Profile This table outlines potential interactions based on the general properties of phenylamine derivatives, as specific data for the title compound is unavailable.

| Receptor Target | Interaction Type | Potential Effect |

|---|---|---|

| Sigma Receptors | Ligand Binding | Neuromodulatory activity, as seen with similar phenylaminotetralins. nih.gov |

| GPCRs | Allosteric Modulation | Could potentially modulate the activity of a primary ligand. |

| Monoamine Transporters | Competitive Binding | Inhibition of neurotransmitter reuptake. |

Characterization of General Reaction Pathways and Transition States

The reaction pathway for the irreversible inhibition of MAO by a propargylamine like this compound involves several key steps. The process is initiated by the enzyme's catalytic cycle. The transition states of these reactions are high-energy, transient structures that are challenging to observe directly but can be modeled using computational chemistry methods.

The accepted general mechanism involves:

Oxidation of the Amine: The FAD cofactor in MAO accepts an electron from the nitrogen atom of the propargylamine.

Formation of an Iminium Ion: A proton is lost, forming an iminium ion intermediate.

Tautomerization and Nucleophilic Attack: Tautomerization can lead to the formation of a reactive allene (B1206475). This electrophilic species is then attacked by a nucleophile from the enzyme (such as a cysteine residue or the N5 atom of the flavin), forming a covalent adduct.

Computational studies, such as those employing density functional theory (DFT), can be used to calculate the energy barriers for these steps and to characterize the geometry of the transition states. These studies are crucial for a detailed understanding of the reaction mechanism at a quantum-mechanical level.

Advanced Research Applications in Chemical Sciences

Application as Versatile Intermediates in Complex Organic Synthesis

The structural framework of (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine, featuring both a nucleophilic secondary amine and a reactive terminal alkyne, renders it a highly versatile building block for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. fao.orgacs.orgresearchgate.netchemistryviews.orgresearchgate.net Propargylamines, in general, are well-established precursors for a diverse array of heterocyclic systems such as pyrroles, pyridines, thiazoles, and oxazoles. fao.orgresearchgate.net The reactivity of the alkyne and amine moieties can be strategically exploited in various cyclization and coupling reactions.

The terminal alkyne group in this compound is particularly amenable to a range of carbon-carbon bond-forming reactions. One of the most powerful of these is the Sonogashira coupling, a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is conducted under mild conditions and demonstrates high tolerance to a wide variety of functional groups, making it a cornerstone in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org In the context of this compound, this allows for the direct attachment of the N-arylpropargylamine scaffold to other aromatic or vinylic systems, thereby constructing more elaborate molecular architectures.

Furthermore, the combination of the amine and alkyne functionalities allows for participation in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), to generate more complex propargylamines. researchgate.netorganic-chemistry.org While this compound is itself a product of such a conceptual pathway, its core structure can be further elaborated. For instance, the nitrogen atom can influence the reactivity of the alkyne group in intramolecular reactions, leading to the formation of various heterocyclic frameworks. The synthesis of biologically active molecules often relies on the construction of such heterocyclic cores. rsc.orgmdpi.com The 2,3-dimethylaniline (B142581) moiety also plays a crucial role, influencing the steric and electronic properties of the molecule and, consequently, the reactivity and selectivity of its transformations. sigmaaldrich.commerckmillipore.com This substituted aniline (B41778) is a known building block in the synthesis of dyes and polymeric materials. sigmaaldrich.com

Potential Contributions to Polymer Science and Material Design

The dual functionality of this compound provides intriguing possibilities for the synthesis of advanced polymers and materials with tailored properties. Both the terminal alkyne and the aniline derivative can participate in polymerization reactions.

Terminal alkynes are versatile monomers for various polymerization techniques, including metathesis, radical, and coordination polymerization, leading to polymers with conjugated backbones like polyacetylene. numberanalytics.com The polymerization of alkynes can also be achieved through methods like Sonogashira polycoupling to create poly(aryleneethynylene)s (PAEs) or through cyclotrimerization to form hyperbranched polyarylenes. oup.com Furthermore, alkyne-functionalized polymers can be cross-linked through reactions like thiol-yne chemistry, allowing for the formation of robust polymer networks with tunable mechanical properties. nih.gov The propargylamine (B41283) moiety itself has been used to synthesize benzoxazine (B1645224) resins, where the propargyl group participates in the cross-linking process, resulting in materials with high thermal stability and low flammability. rsc.orgrsc.org

Concurrently, the 2,3-dimethylaniline portion of the molecule can be utilized in the synthesis of conducting polymers. Polyaniline (PANI) and its derivatives are well-known for their electrical conductivity, redox activity, and environmental stability. rsc.orgrsc.org The polymerization of aniline derivatives is typically achieved through chemical or electrochemical oxidation. google.com The substituents on the aniline ring influence the properties of the resulting polymer, such as solubility and processability. rsc.orgnih.govrsc.org A monomer like this compound could potentially be polymerized through its aniline nitrogen, creating a polyaniline-type backbone with pendant propargyl groups. These pendant alkynes would then be available for post-polymerization modification via click chemistry, allowing for the straightforward introduction of a wide range of functional groups to the polymer chain. numberanalytics.com This approach could lead to the development of novel functional materials for applications in sensors, electronic devices, and coatings. rsc.orgnih.gov The synthesis of polymers from aniline derivatives and sulfur-containing reagents has also been explored to create polymers with unique N-S conjugated backbones and interesting optical properties. acs.orgnih.gov

Q & A

Q. What are the standard synthetic routes for (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine, and what reaction conditions optimize yield?

The synthesis typically involves alkyne-amine coupling or nucleophilic substitution of propargyl halides with 2,3-dimethylaniline derivatives. Key steps include:

- Catalytic hydrogenation : Use of Pd/C or Raney Ni under H₂ pressure (1–3 atm) to reduce intermediates .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 3-methyl-4-boronate aniline derivatives) using Pd(OAc)₂ and ligands like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) in 2-methyltetrahydrofuran at 100°C .

- Purification : Column chromatography (hexane/acetone gradient) achieves >95% purity. Yields range from 45–60% depending on steric hindrance .

Safety Note : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact. Waste must be segregated and handled by certified disposal services .

Q. How is the compound characterized structurally, and what analytical methods are essential?

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–N bond: ~1.45 Å in similar amines) .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), propargyl CH₂ (δ 3.1–3.3 ppm), and NH (δ 1.8–2.2 ppm, broad).

- ¹³C NMR : Alkyne carbons (δ 70–85 ppm), quaternary aromatic carbons (δ 125–140 ppm) .

- HPLC-MS : Confirms molecular ion [M+H]⁺ (exact mass calculated via high-resolution MS) and purity (>98%) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved, and what catalysts are effective?

-

Chiral auxiliaries : Use (R)- or (S)-BINOL-based ligands in asymmetric catalysis. For example, Cu(I)/BINAP systems achieve >90% ee in propargylamine synthesis .

-

Dynamic kinetic resolution : Employ enzymes like transaminases (TAs) to selectively aminate prochiral ketone precursors (e.g., 2,3-dimethylacetophenone) .

-

Data Table :

Catalyst ee (%) Yield (%) Reference Cu(I)/BINAP 92 65 TA from E. coli 88 78

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

- Dose-response assays : Re-test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Structural analogs : Compare with derivatives (e.g., 2-phenylpropylamines) to isolate substituent effects .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with α-2 adrenergic receptors (e.g., key residues: Asp113, Tyr409) .

Example : Discrepancies in IC₅₀ values for TA inhibition may arise from assay pH (optimal: 7.4 vs. 8.0) or co-solvents (DMSO tolerance <1%) .

Q. How is the compound’s stability assessed under varying conditions (pH, light, temperature)?

- Forced degradation studies :

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td ≈ 180–200°C) .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

- Caco-2 permeability assay : Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high absorption) .

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. CYP450 inhibition is assessed via fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) .

- Plasma protein binding : Use ultrafiltration (≥90% bound suggests limited free fraction) .

Q. How can computational methods predict reactivity or metabolic pathways?

- DFT calculations : Optimize transition states for alkyne-amine coupling (B3LYP/6-31G* level) to identify rate-limiting steps .

- MetaSite (Molecular Discovery) : Predicts Phase I metabolism (e.g., alkyne oxidation to ketone or N-dealkylation) .

- ADMET Predictor™ : Estimates logP (≈2.5), solubility (≈50 µM), and hERG inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.